6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVBVSTSRCUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroacetic acid and other reagents. One common method includes the following steps:
Starting Material: Begin with a piperidine derivative.
Reaction with Trifluoroacetic Acid: The piperidine derivative is reacted with trifluoroacetic acid under controlled conditions to introduce the trifluoroethyl group.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid has been explored for its potential as a therapeutic agent. Its derivatives have shown promising biological activities, including:
- Bradycardic Activity : Research indicates that structural modifications of related compounds can lead to significant bradycardic effects without adversely affecting blood pressure . This suggests potential applications in treating heart conditions.
Antiviral and Antitumor Activities
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against resistant strains of viruses such as herpes simplex virus type 1 (HSV-1) . Additionally, there is evidence of cytotoxic activity against various tumor cell lines . This positions the compound as a candidate for further development in oncology.
Cooling Agents
The compound has been identified as part of a class of cooling agents that provide a long-lasting refreshing effect. These agents are useful in cosmetic formulations and food products where a cooling sensation is desired .
Case Study 1: Bradycardic Activity Evaluation
A study focused on the synthesis and pharmacological evaluation of piperidine derivatives showed that specific modifications could enhance bradycardic effects while minimizing side effects on blood pressure. The compound's structural features were critical in determining its efficacy .
Case Study 2: Antiviral Activity Against HSV-1
In vitro studies demonstrated that derivatives of the compound exhibited significant antiviral activity against HSV-1, including strains resistant to conventional treatments. This highlights the compound's potential as an antiviral agent .
Case Study 3: Cytotoxic Activity Assessment
Research involving various tumor cell lines revealed that certain derivatives of the compound displayed selective cytotoxicity. The structure–activity relationship studies indicated that modifications could enhance solubility and potency against cancer cells .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Bradycardic | 0.32 | Minimal effect on blood pressure |
| Compound B | Antiviral | <30 | Effective against acyclovir-resistant HSV-1 |
| Compound C | Cytotoxicity | Varies | Selective against SK-BR-3 breast cancer cells |
Mechanism of Action
The mechanism of action of 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: Similar structure but lacks the oxo group.
6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidine-3-aminium: Contains additional methyl and phenyl groups.
Uniqueness
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is unique due to the presence of both the trifluoroethyl and oxo groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it valuable for various applications.
Biological Activity
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid (CAS Number: 1247988-25-5) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoroethyl group and a carboxylic acid moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of 225.1651 g/mol. Its structure includes a piperidine ring with a ketone and carboxylic acid substituent, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1247988-25-5 |
| Molecular Formula | CHFNO |
| Molecular Weight | 225.1651 g/mol |
| SMILES | OC(=O)C1CCC(=O)N(C1)CC(F)(F)F |
Anticancer Potential
Recent studies have indicated that compounds with piperidine structures exhibit promising anticancer activities. Research highlights the potential of this compound in inhibiting cancer cell proliferation and inducing apoptosis. For instance, derivatives of piperidine have been shown to interact with various biological targets involved in cancer progression, such as IKKβ (IκB kinase β), which is crucial for NF-κB activation—a pathway often dysregulated in cancers .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Cell Growth : The compound may induce apoptosis in cancer cells by activating caspase pathways or by disrupting mitochondrial functions.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-κB or MAPK pathways, leading to reduced tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The presence of the trifluoroethyl group may enhance lipophilicity and improve cellular uptake, while the carboxylic acid group could facilitate interactions with biological targets .
Study on Piperidine Derivatives
A study published in MDPI explored various piperidine derivatives and their anticancer properties. The results indicated that modifications at specific positions on the piperidine ring could significantly enhance cytotoxicity against specific cancer cell lines . Although specific data on this compound was not available in this study, it underscores the importance of structural modifications in developing effective anticancer agents.
Clinical Relevance
The clinical relevance of compounds like this compound is supported by their ability to target multiple pathways involved in cancer progression. For example, compounds that inhibit IKKβ have shown promise in preclinical models for various cancers .
Q & A
Q. What are the structural characterization methods for 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid, and how are its stereochemical features resolved?
Structural elucidation typically employs NMR spectroscopy (1H/13C, COSY, HSQC) to confirm the piperidine ring, trifluoroethyl substituent, and carboxylic acid moiety. High-resolution mass spectrometry (HRMS) validates the molecular formula (C13H18F3NO3, calculated m/z 294.12) . X-ray crystallography is critical for resolving stereochemistry, particularly the spatial arrangement of the trifluoroethyl group relative to the piperidine ring. For example, analogs like (3S,4R)-configured piperidine derivatives have been resolved using single-crystal diffraction .
Q. What synthetic routes are commonly used to prepare this compound?
A two-step approach is standard:
- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, followed by trifluoroethylation via nucleophilic substitution (e.g., reaction with 2,2,2-trifluoroethyl iodide in DMF/K2CO3) .
- Step 2 : Oxidation of the piperidine ring using Jones reagent (CrO3/H2SO4) to introduce the 6-oxo group, followed by Boc deprotection with TFA and carboxylic acid activation .
Yields typically range from 40–60%, with purity confirmed by HPLC (>95%) .
Q. How are purification and analytical validation performed for this compound?
Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Analytical validation uses:
- HPLC : C18 column, 0.1% TFA in H2O/MeCN mobile phase, retention time ~8.2 min .
- Melting Point : 185–187°C (decomposition observed at higher temps) .
- Elemental Analysis : Confirms C, H, N, F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties, and what methodological approaches quantify this?
The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays with liver microsomes (human/rat) measure half-life (t1/2) and intrinsic clearance (Clint). Fluorine’s electron-withdrawing effects also increase acidity (pKa ~3.5 for the carboxylic acid), improving membrane permeability in Caco-2 assays . Comparative studies with non-fluorinated analogs show 2–3× higher logP values (e.g., logP = 1.8 vs. 0.5 for ethyl-substituted derivatives) .
Q. How can researchers address contradictory solubility-permeability data in preclinical studies?
Conflicting solubility (low aqueous solubility due to hydrophobicity) vs. permeability (enhanced via trifluoroethyl group) is resolved using:
- pH-adjusted solubility assays (e.g., phosphate buffers at pH 2.0–7.4) to simulate gastrointestinal conditions.
- Artificial membrane permeability assays (PAMPA) to differentiate passive diffusion from active transport .
- Co-solvent systems (e.g., PEG 400/water) for in vivo formulations to balance bioavailability .
Q. What strategies are recommended for optimizing in vivo efficacy in rodent models?
- Dose-ranging studies : Start with 10–50 mg/kg (oral or IV) in xenograft models, monitoring plasma exposure via LC-MS/MS.
- Metabolite profiling : Identify major metabolites (e.g., glucuronidated carboxylic acid) using UPLC-QTOF-MS .
- Toxicokinetics : Assess maximum tolerated dose (MTD) by tracking body weight loss and organ histopathology .
Q. How can computational docking studies elucidate interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GABA receptors or enzymes (e.g., kinases) reveals:
- Hydrogen bonding : Between the carboxylic acid and Arg/Lys residues.
- Fluorine-protein interactions : van der Waals contacts with hydrophobic pockets (e.g., CF3···Val side chains) .
MD simulations (NAMD/GROMACS) assess binding stability, with RMSD <2.0 Å over 100 ns indicating robust target engagement .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent ratio).
- In-line PAT (Process Analytical Technology) : FTIR monitors reaction progression in real-time .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies critical impurities (e.g., lactam formation from ring cyclization) .
Q. How are structure-activity relationship (SAR) studies conducted for analogs?
- Core modifications : Replace trifluoroethyl with cyclopropyl or benzyl groups to assess steric/electronic effects.
- Carboxylic acid bioisosteres : Test tetrazole or sulfonamide replacements for improved bioavailability .
- Activity cliffs : Measure IC50 shifts in enzyme assays (e.g., >10× loss with bulkier substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
